molecular formula C9H9Cl2NO2 B6150144 2-amino-2-(3,4-dichlorophenyl)propanoic acid CAS No. 1043687-82-6

2-amino-2-(3,4-dichlorophenyl)propanoic acid

Cat. No.: B6150144
CAS No.: 1043687-82-6
M. Wt: 234.1
InChI Key:
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Description

2-amino-2-(3,4-dichlorophenyl)propanoic acid is an organic compound with the molecular formula C9H9Cl2NO2 It is a derivative of phenylalanine, where the phenyl ring is substituted with two chlorine atoms at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(3,4-dichlorophenyl)propanoic acid typically involves the chlorination of phenylalanine derivatives. One common method is the reaction of 3,4-dichlorobenzaldehyde with glycine in the presence of a base, followed by reduction and hydrolysis to yield the target compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, where phenylalanine is treated with chlorine gas under controlled conditions. The reaction is typically carried out in a solvent such as dichloromethane, and the product is purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(3,4-dichlorophenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .

Scientific Research Applications

2-amino-2-(3,4-dichlorophenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-amino-2-(3,4-dichlorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target. For example, it may inhibit the activity of enzymes involved in neurotransmitter synthesis, leading to potential therapeutic effects in neurological disorders .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-(2,4-dichlorophenyl)propanoic acid
  • 2-amino-3-(2,5-dichlorophenyl)propanoic acid
  • 3-amino-3-(2,4-dichlorophenyl)propanoic acid

Uniqueness

2-amino-2-(3,4-dichlorophenyl)propanoic acid is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure allows it to interact differently with molecular targets compared to other similar compounds .

Properties

CAS No.

1043687-82-6

Molecular Formula

C9H9Cl2NO2

Molecular Weight

234.1

Purity

95

Origin of Product

United States

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